Lanosterol-d6 is derived from lanosterol, which is synthesized in the body through the mevalonate pathway. This pathway converts acetyl-CoA into cholesterol via several intermediates, including lanosterol. The deuterated form is often produced synthetically for use in various biochemical studies.
Lanosterol-d6 belongs to the class of organic compounds known as triterpenoids. It is classified under the broader category of sterols and is specifically recognized for its role in cholesterol biosynthesis.
The synthesis of lanosterol-d6 can be achieved through several methods, primarily involving the deuteration of lanosterol. One common approach is the use of deuterated solvents or reagents during the synthesis process to incorporate deuterium atoms into the molecule.
The molecular structure of lanosterol-d6 retains the tetracyclic framework characteristic of sterols. The incorporation of deuterium at specific carbon positions alters its physical properties without significantly changing its chemical behavior.
Lanosterol-d6 participates in various biochemical reactions similar to those of its non-deuterated counterpart. These include:
The reactions typically involve:
Lanosterol-d6 functions within metabolic pathways that lead to cholesterol synthesis. Its mechanism involves:
Research indicates that the addition of deuterium does not significantly affect the kinetics of these reactions compared to non-deuterated compounds, making it a useful tool for studying sterol metabolism.
Property | Value |
---|---|
Molecular Weight | 418.73 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable at -20°C |
Research continues to explore the potential therapeutic applications of lanosterol and its derivatives, particularly regarding their roles in maintaining cellular health and preventing diseases related to cholesterol metabolism.
Deuterium labeling leverages non-radioactive, stable isotopes to trace molecular transformations within living systems. Lanosterol-d6’s strategic deuteration at the terminal methyl groups (C-26/C-27) minimizes kinetic isotope effects (KIEs) while providing sufficient mass differentiation for detection via mass spectrometry. This balances metabolic fidelity with analytical sensitivity [3] [8]. Unlike carbon-14 or tritium labels, deuterium:
Table 1: Comparison of Isotopic Tracers in Sterol Research
Tracer Type | Advantages | Limitations | Detection Methods |
---|---|---|---|
Lanosterol-d6 | No radioactivity; minimal KIE; high isotopic purity (>95%) | Limited to 6-Da mass shift; synthetic cost | GC-MS, LC-MS, NMR |
¹⁴C-Lanosterol | High sensitivity | Radiation hazards; complex handling | Scintillation counting |
³H-Lanosterol | Low cost; high specific activity | Radiolysis; quenching in tissues | Autoradiography |
Lanosterol-d6 illuminates the multi-step conversion of lanosterol to cholesterol—a process involving >10 enzymes, including:
Using deuterated lanosterol, researchers quantify enzyme kinetics by monitoring the appearance of labeled downstream sterols (e.g., deuterated zymosterol or desmosterol). Key findings include:
Table 2: Enzymatic Conversion Rates of Lanosterol-d6 Metabolites
Enzyme | Product | Conversion Rate (pmol/min/mg) | Regulatory Mechanism |
---|---|---|---|
CYP51 | FF-MAS* | 0.8 ± 0.2 | Oxygen-dependent |
TM7SF2 | T-MAS† | 2.1 ± 0.5 | Transcriptional (LXR) |
DHCR7 | Cholesterol | 5.3 ± 1.1 | Feedback inhibition |
FF-MAS: 4,4-Dimethylcholesta-8,14,24-trienol; †T-MAS: 4,4-Dimethylcholesta-8,24-dienol [4] [9]
When canonical cholesterol synthesis is blocked (e.g., by LSS inhibitors), sterol flux diverts into "shunt pathways" producing non-canonical metabolites. Lanosterol-d6 enables absolute quantification of these products:
In glioblastoma studies, Lanosterol-d6 revealed that LSS inhibitor MM0299 diverts >80% of sterol flux into 24,25-EPC in glioma stem-like cells. This shunt depletes cellular cholesterol and halts tumor growth—an effect absent in normal brain tissue [1]. GC-MS protocols quantify shunt metabolites at <1 ng sensitivity using Lanosterol-d6 as an internal standard, with key ions at m/z 413.7 (EPC-d6) vs. 407.7 (unlabeled) [7].
Table 3: Shunt Pathway Metabolites Quantified Using Lanosterol-d6
Metabolite | Pathway Role | Mass Shift (Da) | Biological Effect | |
---|---|---|---|---|
24,25-EPC-d6 | Cholesterol bypass | +6 | Depletes cellular cholesterol; anti-glioma | |
7-Dehydrodesmosterol-d6 | DHCR7 blockade | +6 | Biomarker for SLOS pathology | |
Dihydroxylanostanol-d6 | Bacterial sterol | +6 | Essential in Gemmata planctomycetes | [1] [6] [7] |
Concluding Perspectives
Lanosterol-d6 has transformed our understanding of sterol metabolism by enabling precise tracking of enzymatic flux and shunt pathway activation. Future applications include mapping crosstalk between cholesterol synthesis and oncogenic signaling, and developing deuterated diagnostics for inborn errors of sterol metabolism.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: